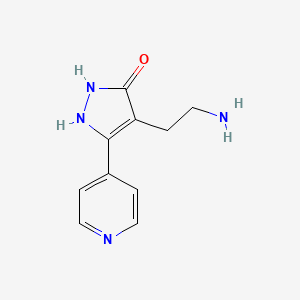
N-(pyridin-2-ylmethyl)butan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Pyridin-2-ylmethyl)butan-2-amine (PMBA) is an organic compound belonging to the class of amines. It is a colorless, crystalline solid with a melting point of 68°C and a boiling point of 120°C. PMBA is a versatile compound that has been used in a wide range of applications, including synthesis, drug development, and biochemical research.
Wissenschaftliche Forschungsanwendungen
Photoluminescent Properties in Organometallic Complexes
N-(pyridin-2-ylmethyl)butan-2-amine has been used in synthesizing phosphorescent organoiridium complexes. These complexes, characterized by high stability and long lifetimes, show potential for surface functionalization due to their photoluminescent properties. This was demonstrated in a study where various organometallic complexes were synthesized, including N-(dipyridin-2-ylmethyl)butan-1-amine and related compounds, and their electronic and spectroscopic properties were explored (Volpi, Garino, & Nervi, 2012).
Construction of Helical Silver Coordination Polymers
This compound has also been involved in the formation of helical silver(I) coordination polymers. These polymers, synthesized using various flexible unsymmetrical bis(pyridyl) ligands including N-(pyridin-2-ylmethyl)pyridin-3-amine, demonstrated diverse cis-trans and trans-trans conformations facilitating the construction of helical structures (Zhang et al., 2013).
Interaction with Copper(II) and Ferromagnetic Behavior
In another study, the interaction of copper(II) with N-substituted bis(2-pyridylmethyl)amine derivatives, such as this compound, led to the formation of discrete and polymeric complex systems. Interestingly, some of these complexes displayed ferromagnetic behavior, which reflects potential applications in materials science and magnetic studies (Kim et al., 2010).
Synthesis and Application as a Ligand in Copper-Catalyzed Amination
The compound has been identified as an efficient ligand for copper-catalyzed amination of aryl halides. This application is significant in organic synthesis, where the compound facilitates reactions at room temperature with high functional group tolerance (Wang et al., 2015).
Use in Nickel-Catalyzed Oligomerization and Polymerization
The compound was also explored in the context of nickel-catalyzed oligomerization and polymerization of ethylene. This research is pertinent to the field of polymer chemistry, where such ligands play a crucial role in influencing the outcome of catalytic processes (Obuah et al., 2014).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(pyridin-2-ylmethyl)butan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-3-9(2)12-8-10-6-4-5-7-11-10/h4-7,9,12H,3,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVLQDTDDFBCFDC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC=CC=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30406031 |
Source


|
| Record name | N-(pyridin-2-ylmethyl)butan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30406031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58669-31-1 |
Source


|
| Record name | N-(1-Methylpropyl)-2-pyridinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58669-31-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(pyridin-2-ylmethyl)butan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30406031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(2-Naphthyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1275197.png)
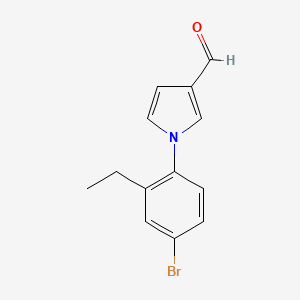

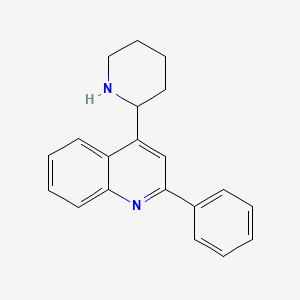

![1-(Benzyloxy)-4-[chloro(phenyl)methyl]benzene](/img/structure/B1275207.png)
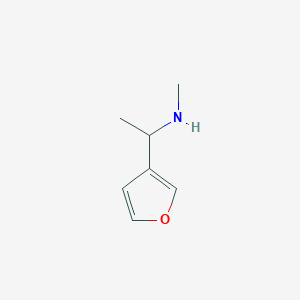
![6-Amino-4-(2-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1275213.png)
![3-Thien-2-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B1275216.png)

![4-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1275221.png)
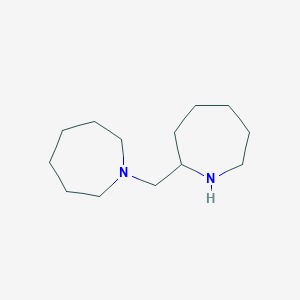
![4-(3-aminopropyl)-5-[4-(dimethylamino)phenyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B1275235.png)
